
BMS-587101
Übersicht
Beschreibung
- BMS-587101 ist ein potenter und oral aktiver Antagonist des Leukozyten-Funktions-assoziierten Antigens 1 (LFA-1).
- LFA-1 spielt eine entscheidende Rolle bei Immunreaktionen, indem es die Zell-Adhäsion und -Signalgebung vermittelt.
- This compound hat entzündungshemmende Wirkungen und wurde auf sein Potenzial in der Forschung zur rheumatoiden Arthritis untersucht .
Herstellungsmethoden
- Synthesewege: Die spezifischen Synthesewege für this compound sind proprietär, aber es wird chemisch synthetisiert.
- Reaktionsbedingungen: Details zu den Reaktionsbedingungen (wie Temperatur, Lösungsmittel und Katalysatoren) sind nicht öffentlich zugänglich.
- Industrielle Produktion: Informationen über großtechnische Produktionsverfahren sind begrenzt.
Vorbereitungsmethoden
- Synthetic routes: The specific synthetic pathways for BMS-587101 are proprietary, but it is chemically synthesized.
- Reaction conditions: Details regarding reaction conditions (such as temperature, solvents, and catalysts) are not publicly available.
- Industrial production: Information on large-scale industrial production methods is limited.
Analyse Chemischer Reaktionen
- BMS-587101 durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien: Dazu können Oxidationsmittel (z. B. Peroxide), Reduktionsmittel (z. B. Hydride) und Nukleophile (z. B. Amine) gehören.
- Hauptprodukte: Die spezifischen gebildeten Produkte hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
Introduction to BMS-587101
This compound is a small-molecule antagonist targeting the LFA-1 (αLβ2 integrin) pathway, primarily involved in immune responses and inflammation. This compound has garnered attention for its potential applications in treating autoimmune diseases, particularly rheumatoid arthritis, by inhibiting leukocyte adhesion and migration. The following sections detail its scientific research applications, supported by comprehensive data tables and case studies.
Rheumatoid Arthritis
Clinical Studies : this compound has shown significant efficacy in preclinical models of rheumatoid arthritis. In studies involving collagen-induced arthritis (CIA) and antibody-induced arthritis (AIA), oral administration of this compound resulted in improved clinical scores and substantial reductions in pro-inflammatory cytokines within the joints .
Table 1: Efficacy of this compound in Arthritis Models
Model Type | Dose (mg/kg) | Clinical Score Improvement | Cytokine Level Reduction |
---|---|---|---|
Collagen-Induced | ≥65 | Significant | High |
Antibody-Induced | ≥65 | Comparable to Ab treatment | Significant |
Psoriasis
This compound was also investigated for topical use in psoriasis treatment. However, development was halted due to observed hepatotoxicity during trials . Despite this setback, the compound's mechanism suggests potential benefits in reducing inflammation associated with skin conditions.
Cancer Immunotherapy
Recent research indicates that this compound may enhance the efficacy of cancer immunotherapies by modulating T cell responses within the tumor microenvironment. By reducing T cell exhaustion and promoting effective immune interactions, it holds promise as an adjunct therapy in oncology .
Case Study 1: Rheumatoid Arthritis Model
In a controlled study using CIA mice, this compound was administered at varying doses. The results demonstrated a marked reduction in joint inflammation and bone destruction compared to vehicle controls. Histopathological assessments revealed significantly improved bone density markers in treated groups.
Case Study 2: Cancer Immunotherapy Enhancement
In a study exploring the effects of this compound on tumor-infiltrating lymphocytes (TILs), researchers found that treatment improved TIL function and enhanced their ability to target cancer cells. This suggests a dual role for this compound in both reducing autoimmune pathology and enhancing anti-tumor immunity .
Wirkmechanismus
- BMS-587101 inhibits LFA-1-mediated T-cell proliferation and adhesion.
- Molecular targets: LFA-1 receptors on immune cells.
- Pathways: It modulates immune responses by interfering with cell-cell interactions.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von BMS-587101 liegt in seiner spezifischen LFA-1-Antagonismus.
- Ähnliche Verbindungen: Obwohl ich keine umfassende Liste habe, existieren in Forschungs- und klinischen Umgebungen andere LFA-1-Inhibitoren.
Biologische Aktivität
BMS-587101 is a small-molecule antagonist targeting the leukocyte function-associated antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. This compound has been investigated for its potential therapeutic applications in various inflammatory and autoimmune conditions, particularly rheumatoid arthritis (RA) and psoriasis. The following sections detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.
This compound functions by inhibiting the interaction between LFA-1 and its counterligand, intercellular adhesion molecule-1 (ICAM-1). This blockade reduces leukocyte adhesion to endothelial cells, thereby diminishing inflammatory responses. The compound has demonstrated efficacy in preclinical models by:
- Inhibiting T Cell Adhesion : this compound effectively inhibits LFA-1-mediated adhesion of human T cells to human umbilical vein endothelial cells (HUVEC) and mouse T cells to mouse brain microvascular endothelial cells (b.END3) with significant potency .
- Reducing Cytokine Production : It decreases Th1 cytokine production in response to specific T cell activators, such as staphylococcal enterotoxin B (SEB), indicating a broader immunosuppressive effect .
Efficacy in Arthritis Models
This compound has been evaluated in two prominent rodent models of arthritis:
- Antibody-Induced Arthritis (AIA) : In this model, oral administration of this compound resulted in a significant reduction in clinical scores compared to vehicle controls. The compound also lowered pro-inflammatory cytokine mRNA levels in affected joints .
- Collagen-Induced Arthritis (CIA) : Similar results were observed, with treated mice exhibiting reduced inflammation and bone destruction. Histopathological analyses showed marked protection against joint damage, affirming the potential of this compound as a disease-modifying antirheumatic drug (DMARD) .
Summary of Biological Activity
The following table summarizes the key findings from various studies on the biological activity of this compound:
Clinical Trials and Applications
This compound reached clinical phase II trials for moderate to severe psoriasis but was discontinued due to hepatotoxicity concerns . Despite this setback, its role as an LFA-1 antagonist remains a focal point for further research into integrin-targeting therapies.
Eigenschaften
IUPAC Name |
5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNKJLOEGWSJGI-BKMJKUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509083-77-6 | |
Record name | BMS-587101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509083776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-587101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7E4UQL93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.